

# Certificate of Analysis: N-(3-Hydroxybenzyl)adenosine-15N,d2 - A Technical Guide

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## Compound of Interest

Compound Name: *N-(3-Hydroxybenzyl)adenosine-15N,d2*

Cat. No.: *B15558768*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of **N-(3-Hydroxybenzyl)adenosine-15N,d2**, a stable isotope-labeled derivative of N-(3-Hydroxybenzyl)adenosine. This document is intended to serve as a detailed certificate of analysis, offering researchers and drug development professionals critical information on the identity, purity, and isotopic enrichment of this compound.

## Compound Information

**N-(3-Hydroxybenzyl)adenosine-15N,d2** is a synthetic analog of adenosine, a naturally occurring nucleoside. The incorporation of a nitrogen-15 isotope and two deuterium atoms provides a valuable tool for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Parameter	Specification
Product Name	N-(3-Hydroxybenzyl)adenosine-15N,d2
Molecular Formula	C <sub>17</sub> H <sub>17</sub> D <sub>2</sub> N <sub>4</sub> <sup>15</sup> NO <sub>5</sub> [1]
Molecular Weight	376.37 g/mol [1]
CAS Number (Unlabeled)	110505-76-5[2]
Appearance	White to off-white solid[3]
Melting Point	Approximately 208-209 °C (based on similar compounds)[3]
Solubility	Soluble in DMSO[4]
Storage	Store at -20°C, protected from light[3]

## Analytical Data

The following table summarizes the analytical results obtained for a representative batch of **N-(3-Hydroxybenzyl)adenosine-15N,d2**.

Analysis	Method	Result	Specification
Purity	HPLC	99.2%	≥98.0%
Identity	<sup>1</sup> H-NMR	Conforms to structure	Conforms to structure
Identity	Mass Spectrometry	Conforms to structure	Conforms to structure
Isotopic Enrichment ( <sup>15</sup> N)	Mass Spectrometry	99.5%	≥99.0%
Isotopic Enrichment (D <sub>2</sub> )	Mass Spectrometry	96.8%	≥95.0%

## Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of the compound.

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 260 nm.
- Procedure:
  - Prepare a sample solution of **N-(3-Hydroxybenzyl)adenosine-15N,d2** in a suitable solvent (e.g., DMSO or mobile phase).
  - Inject the sample onto the HPLC system.
  - Elute the column with the specified mobile phase gradient.
  - Monitor the eluent at 260 nm.
  - The purity is calculated based on the area percentage of the main peak relative to the total peak area.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

$^1\text{H}$ -NMR spectroscopy is employed to confirm the chemical structure of the compound.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ).

- Procedure:
  - Dissolve a small amount of the sample in DMSO-d<sub>6</sub>.
  - Transfer the solution to an NMR tube.
  - Acquire the <sup>1</sup>H-NMR spectrum.
  - The resulting spectrum is compared against the expected chemical shifts and coupling constants for the N-(3-Hydroxybenzyl)adenosine structure to confirm its identity.

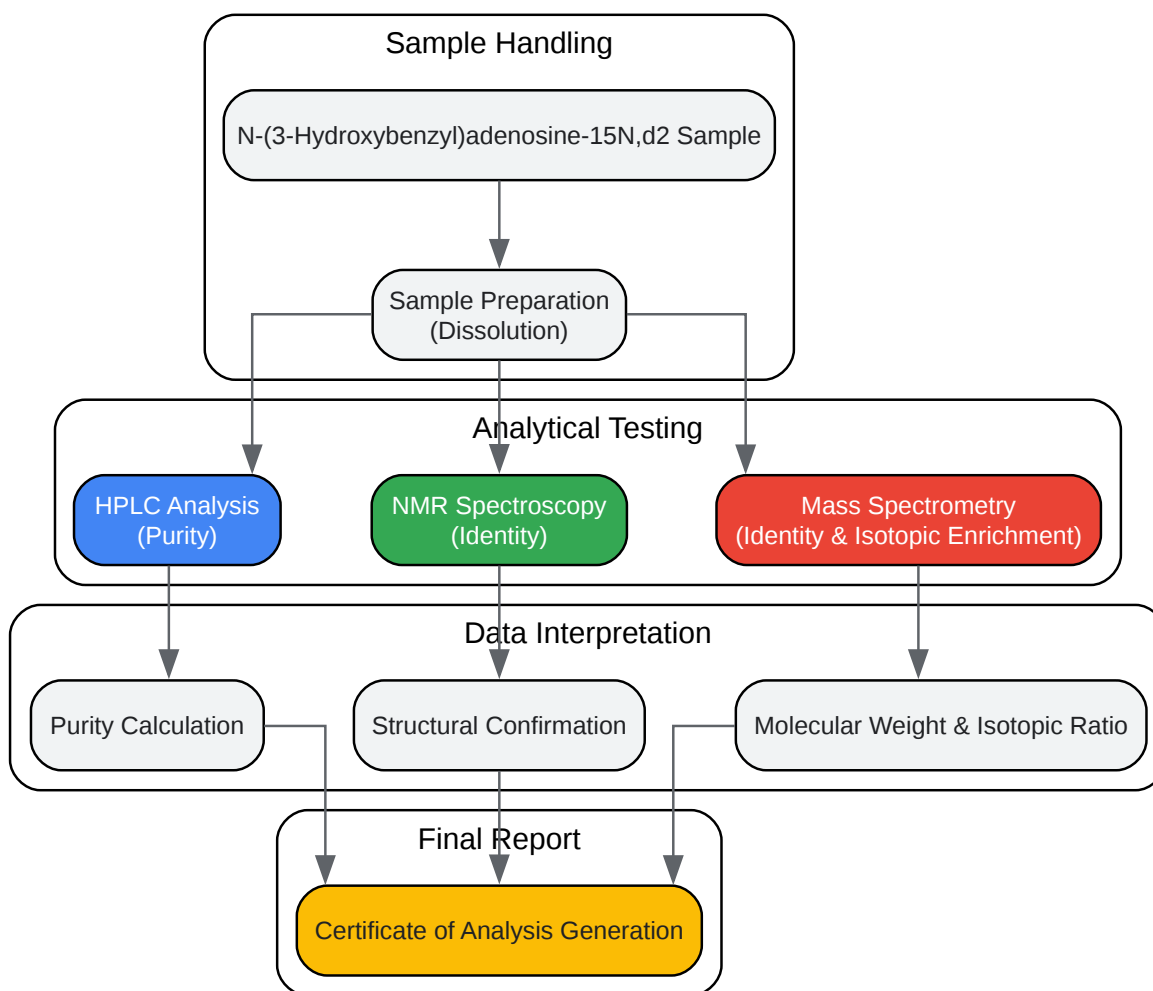
## Mass Spectrometry (MS) for Identity and Isotopic Enrichment

High-resolution mass spectrometry is utilized to confirm the molecular weight and determine the isotopic enrichment of <sup>15</sup>N and deuterium.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Procedure:
  - Prepare a dilute solution of the sample in a suitable solvent.
  - Infuse the sample directly into the mass spectrometer or inject it via an LC system.
  - Acquire the mass spectrum in positive ion mode.
  - Identity Confirmation: The observed mass of the molecular ion ([M+H]<sup>+</sup>) is compared to the calculated exact mass of **N-(3-Hydroxybenzyl)adenosine-15N,d2**.
  - Isotopic Enrichment Determination: The relative intensities of the isotopic peaks corresponding to the unlabeled, partially labeled, and fully labeled species are measured. The percentage of isotopic enrichment is calculated from the distribution of these ions.

## Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the analysis and the signaling context of adenosine analogs.



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### Analytical Workflow for Certificate of Analysis



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### Generalized Adenosine Analog Signaling Pathway

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## References

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